2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine

Description

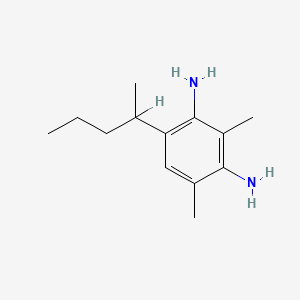

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine is a substituted benzene-1,3-diamine derivative characterized by two methyl groups at positions 2 and 4 and a branched 1-methylbutyl group at position 6. This structure confers unique physicochemical properties, including increased lipophilicity compared to simpler aromatic derivatives.

Properties

CAS No. |

84282-22-4 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

2,4-dimethyl-6-pentan-2-ylbenzene-1,3-diamine |

InChI |

InChI=1S/C13H22N2/c1-5-6-8(2)11-7-9(3)12(14)10(4)13(11)15/h7-8H,5-6,14-15H2,1-4H3 |

InChI Key |

HPRFHIODVYDJFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1=C(C(=C(C(=C1)C)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine typically involves the alkylation of a benzene derivative followed by amination. One common method involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration, followed by reduction to introduce the amine groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to participate in electron transfer reactions and other chemical processes that contribute to its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzene-1,3-diamine core significantly influence molecular weight, solubility, and logP (a measure of lipophilicity). Key comparisons include:

Key Observations :

- The target compound’s aliphatic 1-methylbutyl group increases logP compared to polar substituents (e.g., methoxy, pyrimidinyl), suggesting better lipid membrane penetration but lower aqueous solubility.

- Fluorinated derivatives (e.g., 4-fluoro-6-methyl) exhibit enhanced metabolic stability due to reduced oxidative degradation .

Biological Activity

Chemical Characteristics

- Chemical Name : 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine

- CAS Number : 84282-22-4

- Molecular Formula : C13H22N2

- Molecular Weight : 206.33 g/mol

- Synonyms : EINECS 282-669-0, DTXSID601004588

This compound is a substituted aromatic amine characterized by a dimethyl and a branched alkyl group, which may influence its biological activity.

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific protein-protein interactions (PPIs). Recent studies have indicated that compounds with similar structures can selectively inhibit pathways involving signal transducer and activator of transcription (STAT) proteins, particularly STAT3, which is implicated in various cancers and inflammatory processes.

Inhibition Studies

Research has shown that compounds structurally related to this compound exhibit significant inhibitory effects on STAT3 activity. For instance, one study reported an IC50 value of approximately 15.8 µM for a closely related compound against STAT3, suggesting that similar mechanisms may be applicable to the compound .

Case Studies and Experimental Findings

A variety of experimental approaches have been employed to assess the biological activity of this compound:

- Cell Line Studies : Various cell lines have been treated with the compound to evaluate its effects on cell proliferation and apoptosis. Preliminary results indicate potential cytotoxic effects at higher concentrations.

- Protein Interaction Assays : AlphaScreen assays have been utilized to determine the interaction between the compound and target proteins involved in signaling pathways. The results suggest a competitive inhibition model against STAT3 .

- In Vivo Studies : Limited in vivo studies are available; however, compounds with similar structures have shown promise in reducing tumor growth in animal models.

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety of this compound. Current data suggest that while acute toxicity may be low, further studies are necessary to fully understand chronic exposure risks and environmental impacts .

Data Table: Summary of Biological Activity

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, reduction, and regioselective substitution. For example, NaBH₄ reduction in the presence of transition metal catalysts (e.g., Cu/Co) under aqueous ethanol conditions can enhance yield and selectivity . Optimizing solvent systems (e.g., H₂O/ethanol mixtures) and stoichiometric ratios of reactants is critical to minimize side products .

Q. What analytical techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight and purity, while X-ray crystallography (using SHELX software for refinement) resolves crystal packing and bond angles . High-performance liquid chromatography (HPLC) with UV detection ensures purity by quantifying residual intermediates .

Q. What safety precautions are necessary when handling this compound, given related diamines' hazards?

- Methodological Answer : Benzene-1,3-diamine derivatives often carry carcinogenicity risks (Category 1B). Use fume hoods, nitrile gloves, and closed systems to avoid inhalation or dermal exposure. Follow GHS guidelines for storage (cool, dry conditions) and disposal, and monitor for acute toxicity via Material Safety Data Sheets (MSDS) of analogous compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the benzene ring be addressed during synthesis?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. For example, tert-butyl groups reduce reactivity at ortho positions due to steric hindrance, favoring para substitution . Directed ortho-metalation or protective group strategies (e.g., Boc protection of amines) can further control functionalization . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What role does this diamine play in the synthesis of coordination complexes, and how do these complexes perform in catalytic applications?

- Methodological Answer : The diamine acts as a bidentate ligand, forming stable Co(II) or Ni(II) complexes. These complexes exhibit catalytic activity in hydroxylation reactions (e.g., phenol to catechol) with turnover numbers >100. Reaction efficiency depends on metal-ligand bond strength, solvent polarity, and oxidative stability . Kinetic studies using UV-vis spectroscopy track catalytic cycles .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound's physicochemical properties and biological interactions?

- Methodological Answer : Increasing alkyl chain length enhances lipophilicity (LogP), improving membrane permeability but reducing aqueous solubility. QSAR models correlate substituent bulk with receptor binding affinity, as seen in 5-HT6 receptor ligand studies . Molecular dynamics simulations predict conformational flexibility and docking efficiency .

Q. What strategies resolve data contradictions in crystallographic refinement and spectroscopic analysis?

- Methodological Answer : Discrepancies between X-ray and NMR data often arise from dynamic disorder or solvent interactions. SHELXL refinement with twin-law corrections resolves crystallographic ambiguities . Cross-validation using 2D-NOSEY (for solution-state conformers) and powder XRD (for bulk purity) ensures structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.